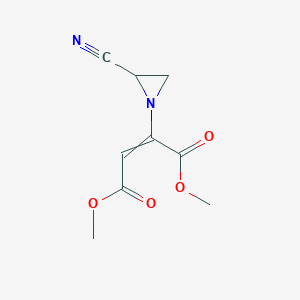![molecular formula C6H5ClN2OS B14446363 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75224-65-6](/img/structure/B14446363.png)
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 2-chloroacetaldehyde under mild heating conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways that are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole: Similar structure but with a nitro group instead of a chloro group.
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Features a phenyl group instead of a chloro group.
Uniqueness
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Propriétés
Numéro CAS |
75224-65-6 |
|---|---|
Formule moléculaire |
C6H5ClN2OS |
Poids moléculaire |
188.64 g/mol |
Nom IUPAC |
6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h3H,1-2H2 |
Clé InChI |
PQCDIXSCXBHLHA-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC(=C(N21)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)

![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)


![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)

![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)


